N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as CYM51010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its binding to the sigma-1 receptor, a protein that is involved in various cellular processes. N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide acts as a modulator of the sigma-1 receptor, leading to downstream effects on intracellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, regulation of oxidative stress, and inhibition of inflammatory cytokines. These effects are believed to be mediated through the sigma-1 receptor and its downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for specific modulation of the receptor without affecting other cellular processes. However, one limitation of using N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide research include further investigation of its therapeutic potential in various diseases, elucidation of its downstream signaling pathways, and development of more potent and selective sigma-1 receptor modulators. Additionally, the development of new formulations or delivery methods may overcome the limitations of N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide's solubility in aqueous solutions.
Conclusion:
In conclusion, N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves modulation of the sigma-1 receptor, leading to downstream effects on intracellular signaling pathways and gene expression. Further research is needed to fully elucidate its therapeutic potential and overcome its limitations in lab experiments.
Synthesemethoden
The synthesis of N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has been found to have neuroprotective effects and improve cognitive function. In inflammation research, N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to reduce inflammation and alleviate symptoms.
Eigenschaften
IUPAC Name |
N-cyclopropyl-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-4-1-9-5-6-15(8-10(9)7-12)13(17)14-11-2-3-11/h1,4,7,11,16H,2-3,5-6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCFPNAOIXODSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.